
Heptyl(dimethyl)oxo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, heptyldimethyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a heptyl chain and two methyl groups. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions. Phosphine oxides are widely used in organic synthesis, catalysis, and as intermediates in the production of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphine oxide, heptyldimethyl- can be synthesized through the oxidation of its corresponding phosphine precursor. The typical synthetic route involves the reaction of heptyldimethylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation and to prevent over-oxidation or degradation of the product.
Industrial Production Methods: In an industrial setting, the production of phosphine oxide, heptyldimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts may also be employed to enhance the efficiency of the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphine oxide, heptyldimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the heptyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Heptyldimethylphosphine.
Substitution: Phosphine oxides with different substituents replacing the heptyl or methyl groups.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, heptyldimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
Phosphine oxide, heptyldimethyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Triphenylphosphine oxide: Widely used as a byproduct in various chemical reactions and as a stabilizer in polymer chemistry.
Aminophosphine oxides: Contain amino groups and are used in catalysis and coordination chemistry.
Uniqueness: Phosphine oxide, heptyldimethyl- is unique due to its specific heptyl and dimethyl substituents, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other phosphine oxides may not be as effective.
Vergleich Mit ähnlichen Verbindungen
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Aminophosphine oxides
Eigenschaften
CAS-Nummer |
56029-35-7 |
|---|---|
Molekularformel |
C9H21OP |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
1-dimethylphosphorylheptane |
InChI |
InChI=1S/C9H21OP/c1-4-5-6-7-8-9-11(2,3)10/h4-9H2,1-3H3 |
InChI-Schlüssel |
WRWMFQKTOOBPDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCP(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



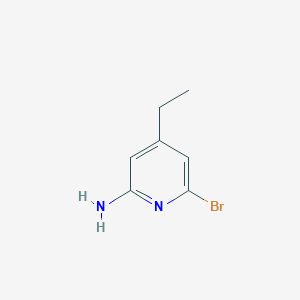
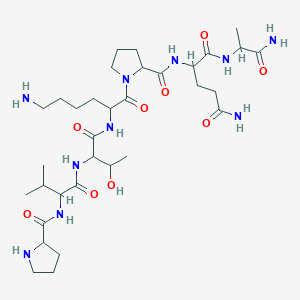

![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
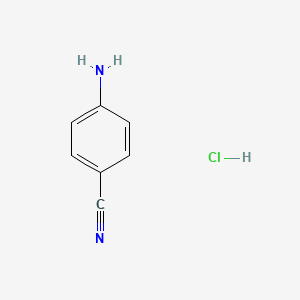
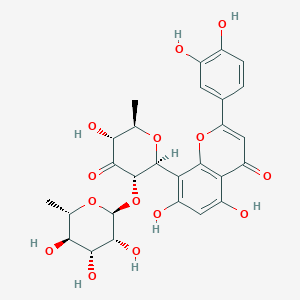

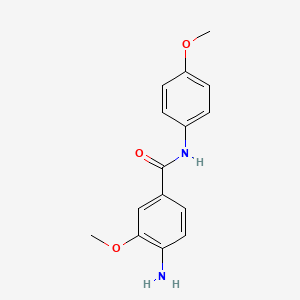

![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)
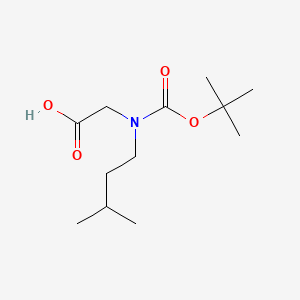

![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)
